

# Independent Verification of Published Nastorazepide Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |  |  |  |
|----------------------|---------------------------|-----------|--|--|--|
| Compound Name:       | Nastorazepide hemicalcium |           |  |  |  |
| Cat. No.:            | B1245014                  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on Nastorazepide (Z-360), a selective cholecystokinin-2 (CCK-2) receptor antagonist, with its key alternative, Netazepide. The information is compiled from preclinical and clinical studies to offer a comprehensive overview of their respective pharmacological profiles, efficacy, and mechanisms of action. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

# Comparative Analysis of Nastorazepide and Netazepide

Nastorazepide and Netazepide are both orally active, small molecule antagonists of the cholecystokinin-2 (CCK-2) receptor, also known as the gastrin receptor.[1][2] Their development has been driven by the involvement of the CCK-2 receptor in various physiological and pathological processes, including gastric acid secretion and the growth of certain tumors.[3][4] Both compounds have advanced to Phase II clinical trials, positioning them as promising therapeutic agents.[3][5]

## Quantitative Performance Comparison



The following tables summarize the available quantitative data from published research to facilitate a direct comparison of Nastorazepide and Netazepide.

| Parameter                                 | Nastorazepi<br>de (Z-360) | Netazepide<br>(YF476)                                              | Reference<br>Compound(s<br>) | Experimenta<br>I System              | Source |
|-------------------------------------------|---------------------------|--------------------------------------------------------------------|------------------------------|--------------------------------------|--------|
| Binding<br>Affinity (Ki)                  | 0.47 nM                   | Not Reported                                                       | [3H]CCK-8                    | Human CCK-<br>2 Receptor             | [1][6] |
| Inhibitory Potency (IC50)                 | Not Reported              | 2.7 nM                                                             | Gastrin                      | Isolated Rat<br>Stomach ECL<br>Cells | [7]    |
| Inhibitory Potency (IC50)                 | Not Reported              | YM022: 0.5<br>nM, AG041R:<br>2.2 nM                                | Gastrin                      | Isolated Rat<br>Stomach ECL<br>Cells | [7]    |
| Inhibitory<br>Potency<br>(IC50)           | Not Reported              | L-740,093:<br>7.8 nM,<br>JB93182: 9.3<br>nM,<br>RP73870: 9.8<br>nM | Gastrin                      | Isolated Rat<br>Stomach ECL<br>Cells | [7]    |
| Inhibitory<br>Potency<br>(IC50)           | Not Reported              | PD135158:<br>76 nM,<br>PD136450:<br>135 nM,<br>PD134308:<br>145 nM | Gastrin                      | Isolated Rat<br>Stomach ECL<br>Cells | [7]    |
| CCK-1<br>Receptor<br>Antagonist<br>(IC50) | Not Reported              | Devazepide:<br>~800 nM                                             | Gastrin                      | Isolated Rat<br>Stomach ECL<br>Cells | [7]    |

Table 1: Comparative in vitro activity of Nastorazepide and Netazepide.



| Study Type               | Model                                                          | Nastorazepide<br>(Z-360)<br>Treatment                     | Observed Effect                                                                                                       | Source |
|--------------------------|----------------------------------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|--------|
| Antitumor Activity       | Subcutaneous<br>xenograft of<br>MiaPaCa2 cells<br>in nude mice | 10, 30, and 100<br>mg/kg, p.o., once<br>daily for 21 days | Dose-dependent inhibition of tumor growth with final tumor weight inhibition of 16.5%, 39.6%, and 41.7% respectively. | [6]    |
| Antitumor Activity       | PAN-1 orthotopic<br>mouse model                                | In combination with Gemcitabine                           | Inhibition of pancreatic tumor growth.                                                                                | [6]    |
| Metastasis<br>Inhibition | C170HM2<br>mouse model                                         | 3-100 mg/kg,<br>p.o., once daily                          | Inhibition of colorectal cancer liver metastasis.                                                                     | [6]    |
| Survival                 | MGLVA1 ascites<br>mouse model                                  | 3-100 mg/kg,<br>p.o., once daily                          | Increased<br>survival.                                                                                                | [6]    |

Table 2: In vivo efficacy of Nastorazepide in preclinical cancer models.



| Study Type                 | Patient<br>Population                                     | Netazepide<br>Treatment                      | Observed Effect                                                                                                                                                               | Source |
|----------------------------|-----------------------------------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Phase II Clinical<br>Trial | Patients with type 1 gastric neuroendocrine tumors (NETs) | 50 mg or 25 mg<br>once daily for 52<br>weeks | Cleared all tumors in 5 out of 13 patients. Reduced the number and size of tumors in the remaining patients. Normalized plasma or serum Chromogranin A (CgA) in all patients. | [2]    |
| Phase II Clinical<br>Trial | Patients with<br>non-dysplastic<br>Barrett's<br>Esophagus | 25 mg once daily<br>for 12 weeks             | No significant effect on cellular proliferation (primary endpoint). Increased expression of gastric phenotype genes and decreased expression of intestinal markers.           | [8][9] |

Table 3: Clinical trial outcomes for Netazepide.

# **Mechanism of Action and Signaling Pathways**

Nastorazepide exerts its effects by antagonizing the CCK-2 receptor, thereby blocking the downstream signaling pathways initiated by its endogenous ligands, gastrin and cholecystokinin. Published research indicates that Nastorazepide inhibits the production of







several key signaling molecules and reduces the phosphorylation of important kinases involved in cell growth, survival, and inflammation.

Specifically, Nastorazepide has been shown to inhibit the expression of Interleukin-1 beta (IL- $1\beta$ ), ephrin B1, Vascular Endothelial Growth Factor (VEGF), and Hypoxia-Inducible Factor-1 alpha (HIF- $1\alpha$ ).[1][6] Furthermore, it reduces the phosphorylation of Akt, a central kinase in the PI3K/Akt signaling pathway that promotes cell survival, and NR2B, a subunit of the NMDA receptor involved in neuronal signaling.[1][6]

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. Netazepide, a gastrin/cholecystokinin-2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]



- 3. go.drugbank.com [go.drugbank.com]
- 4. Potential clinical indications for a CCK2 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCK2R antagonists: from SAR to clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist Netazepide in Patients with Barrett's Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Independent Verification of Published Nastorazepide Research Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245014#independent-verification-of-published-nastorazepide-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





